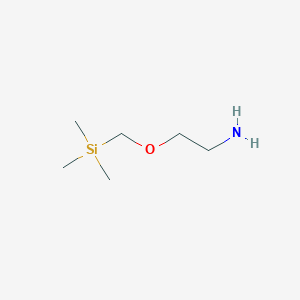
2-((Trimethylsilyl)methoxy)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((Trimethylsilyl)methoxy)ethan-1-amine is a silicon-based organic compound with the molecular formula C6H17NOSi. It is commonly used in organic synthesis, particularly in the formation of N-heterocycles. The compound is known for its ability to facilitate photomediated synthesis, making it a valuable reagent in various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Trimethylsilyl)methoxy)ethan-1-amine typically involves the reaction of trimethylsilyl chloride with 2-(methoxy)ethan-1-amine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
化学反応の分析
Types of Reactions
2-((Trimethylsilyl)methoxy)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Substituting agents: Such as halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .
科学的研究の応用
2-((Trimethylsilyl)methoxy)ethan-1-amine has several scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of N-heterocycles, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the synthesis of biologically active molecules.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-((Trimethylsilyl)methoxy)ethan-1-amine involves its ability to act as a nucleophile in various chemical reactions. The trimethylsilyl group enhances the nucleophilicity of the amine, allowing it to participate in a wide range of reactions. The compound can interact with molecular targets and pathways, facilitating the formation of complex molecules .
類似化合物との比較
Similar Compounds
2-(Trimethylsilyl)ethanol: Similar in structure but lacks the amine group.
Trimethylsilyl chloride: Used as a precursor in the synthesis of 2-((Trimethylsilyl)methoxy)ethan-1-amine.
2-(Trimethylsilyl)ethoxymethyl chloride: Another silicon-based compound used in organic synthesis.
Uniqueness
This compound is unique due to its combination of a trimethylsilyl group and an amine group, which provides enhanced reactivity and versatility in chemical synthesis. This makes it a valuable reagent in the formation of N-heterocycles and other complex molecules .
特性
分子式 |
C6H17NOSi |
|---|---|
分子量 |
147.29 g/mol |
IUPAC名 |
2-(trimethylsilylmethoxy)ethanamine |
InChI |
InChI=1S/C6H17NOSi/c1-9(2,3)6-8-5-4-7/h4-7H2,1-3H3 |
InChIキー |
LEMUJFKRXJOCBM-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)COCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B13354366.png)
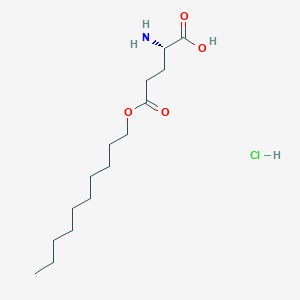

![4-({[2-(2-Chloro-4-nitrophenoxy)ethyl]carbamoyl}amino)benzenesulfonyl fluoride](/img/structure/B13354400.png)


![(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 6-methoxy-1H-benzo[d]imidazole-2-sulfinate](/img/structure/B13354414.png)
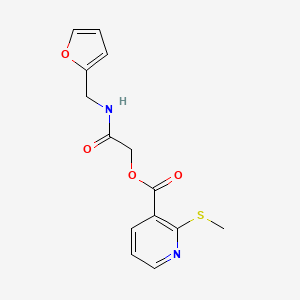
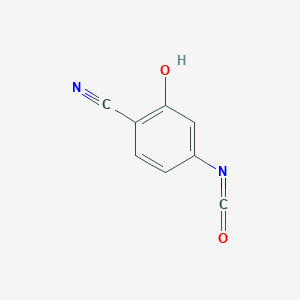
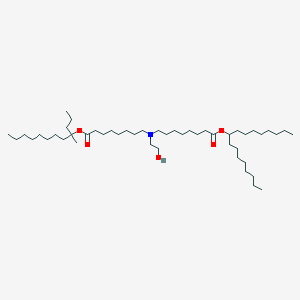

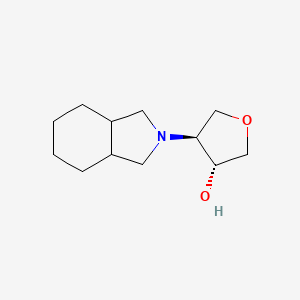

![2-[(4-fluorophenyl)(1H-indol-3-yl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B13354456.png)
